Product packaging for Vosaroxin(Cat. No.:CAS No. 175414-77-4)

Vosaroxin

Katalognummer: B1683919
CAS-Nummer: 175414-77-4
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: XZAFZXJXZHRNAQ-STQMWFEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Contextualization of Quinolone Derivatives in Anticancer Research

Quinolone-based drugs have a history of inducing DNA damage, primarily in bacteria, by targeting bacterial DNA gyrase and topoisomerase IV, enzymes functionally analogous to eukaryotic topoisomerase II. plos.org This understanding provided a rationale for exploring quinolone-type ring structures for potential antineoplastic activity. plos.org Voreloxin emerges from this research avenue as an anticancer quinolone derivative, representing a chemical scaffold not previously utilized in cancer treatment. plos.orgnih.gov

Voreloxin as a Novel Naphthyridine Analogue

Voreloxin, also known by its former designations SNS-595 and AG-7352, is characterized as a novel naphthyridine analogue. plos.orghaematologica.orgresearchgate.netnih.govaacrjournals.orgtandfonline.com It is structurally related to the quinolone class of compounds. plos.orgtandfonline.comaacrjournals.org This structural relationship provided a framework for mechanistic studies and comparisons with other classes of antineoplastic agents that interfere with topoisomerase II function. plos.org

Overview of Voreloxin's Classification as a First-in-Class Anticancer Agent

Voreloxin is classified as a first-in-class anticancer quinolone derivative. plos.orgnih.govresearchgate.nethaematologica.orgaacrjournals.orgclinicaltrialsarena.combiocrick.comnih.govhaematologica.orgnih.gov This designation highlights its pioneering role as the initial compound of this specific chemical class to be investigated for its anticancer properties. Its mechanism of action, which involves DNA intercalation and topoisomerase II poisoning, is a key aspect of its classification. plos.orgnih.govaacrjournals.orgclinicaltrialsarena.combiocrick.comnih.gov

Significance of Voreloxin in Addressing Unmet Clinical Needs

The development of voreloxin is significant in the context of addressing unmet clinical needs in oncology. nih.govhaematologica.orgtandfonline.comdovepress.com Novel topoisomerase II-targeting agents like voreloxin hold the potential to benefit patients who have developed resistance to currently available topoisomerase II-targeting drugs or who experience unacceptable toxicities. plos.orgnih.gov Voreloxin has demonstrated activity in nonclinical models resistant to anthracyclines and etoposide (B1684455), including those with overexpression of P-glycoprotein (P-gp), a common multidrug resistance mechanism. plos.orgresearchgate.nettandfonline.comaacrjournals.orgclinicaltrialsarena.comnih.govnih.govresearchgate.net Furthermore, its activity is reported to be independent of p53 status, another factor contributing to drug resistance. aacrjournals.orgclinicaltrialsarena.comnih.govhaematologica.orgnih.govresearchgate.net These characteristics suggest that voreloxin may offer clinical advantages by overcoming common resistance pathways, which is particularly relevant in difficult-to-treat patient populations such as older individuals with relapsed/refractory acute myeloid leukemia (AML). tandfonline.comnih.govdovepress.com

Detailed Research Findings:

Preclinical studies have investigated the activity of voreloxin across a broad spectrum of cancer cell lines and in vivo tumor models. researchgate.netnih.gov

In vitro Cytotoxicity: In vitro studies using the MTT assay demonstrated that voreloxin possesses broad anti-proliferative activity in various tumor cell lines. researchgate.netnih.gov The half-maximal inhibitory concentration (IC50) values ranged from 0.04 to 0.97 µM in 11 tumor cell lines. researchgate.netnih.gov Similar activity was observed in drug-resistant cell lines, including those overexpressing P-glycoprotein and those with reduced topoisomerase levels. researchgate.netnih.gov Voreloxin also showed potent cytotoxic activity in AML cell lines such as MV4-11 and HL-60, with IC50s of 95 ± 8 nM and 884 ± 114 nM, respectively. medchemexpress.com In primary AML blasts from patients, the mean lethal dose 50% (LD50) of voreloxin was found to be 2.30 µM (± 1.87). nih.govnih.gov This was less than half the LD50 of cytarabine (B982) (4.9 µM ± 5 µM) in the same patient cohort. haematologica.org

Synergy with Cytarabine: Synergy experiments investigating the combination of voreloxin and cytarabine identified synergism in primary AML samples. haematologica.orgnih.govhaematologica.orgnih.gov A mean combination index of 0.79 was observed in 22 out of 25 primary AML samples tested, indicating a synergistic interaction. haematologica.orgnih.govhaematologica.orgnih.gov Voreloxin in combination with cytarabine also showed additive or synergistic activity in acute leukemia cell lines. medchemexpress.com

Mechanism of Action: Biochemical and cell-based studies have established that voreloxin intercalates DNA and poisons topoisomerase II, leading to the induction of DNA double-strand breaks, G2 cell cycle arrest, and apoptosis. plos.orgnih.govhaematologica.orgaacrjournals.orgbiocrick.comnih.gov Voreloxin induces site-selective DNA fragmentation. plos.orgnih.govbiocrick.com Unlike some other topoisomerase II poisons such as etoposide, voreloxin enhances enzyme-mediated cleavage at a restricted number of sites. aacrjournals.org Studies with voreloxin analogs have indicated that DNA intercalation is required for its activity. plos.orgaacrjournals.org

In vivo Antitumor Activity: Voreloxin has demonstrated potent activity in a range of in vivo tumor models. researchgate.netnih.gov Strong dose-dependent tumor growth inhibition (63-88%) was observed in 10 of 11 solid tumor xenograft models (including breast, ovarian, colon, lung, gastric, and melanoma), two hematologic tumor xenograft models, three multidrug-resistant tumor models, and three murine syngeneic tumor models (Colon 26, Lewis Lung carcinoma, M5076 Ovarian Sarcoma). nih.gov

Data Table:

Study TypeModel/Cell LineKey FindingRelevant DataSource
In vitro Cytotoxicity11 tumor cell linesBroad anti-proliferative activityIC50 range: 0.04 to 0.97 µM researchgate.netnih.gov
In vitro CytotoxicityMV4-11 (AML cell line)Potent cytotoxic activityIC50: 95 ± 8 nM medchemexpress.com
In vitro CytotoxicityHL-60 (AML cell line)Potent cytotoxic activityIC50: 884 ± 114 nM medchemexpress.com
In vitro CytotoxicityPrimary AML blasts (n=88)Cytotoxic activityMean LD50: 2.30 µM (± 1.87) nih.govnih.gov
In vitro SynergyPrimary AML samples (n=25)Synergism with CytarabineMean Combination Index: 0.79 (in 22 samples) haematologica.orgnih.govhaematologica.orgnih.gov
In vivo AntitumorVarious xenograft/syngeneic modelsStrong dose-dependent tumor growth inhibitionInhibition Rate: 63-88% nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19N5O4S B1683919 Vosaroxin CAS No. 175414-77-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAFZXJXZHRNAQ-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938662
Record name Vosaroxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175414-77-4
Record name Vosaroxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175414-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vosaroxin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175414774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vosaroxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11999
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vosaroxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOSAROXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6A90IIZ19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Voreloxin

Fundamental Interaction with Deoxyribonucleic Acid (DNA)

Voreloxin's primary mode of cytotoxicity stems from its direct interaction with cellular DNA. This interaction is characterized by several key features, including intercalation, replication-dependent damage, and the creation of specific types of DNA lesions plos.orgnih.gov.

A fundamental aspect of voreloxin's mechanism is its ability to intercalate into double-stranded DNA plos.orgnih.gov. This process involves the insertion of its planar naphthyridine core between the base pairs of the DNA helix plos.orgnih.gov. Biochemical studies have confirmed this activity, demonstrating that voreloxin can induce changes in the topology of supercoiled DNA, a hallmark of intercalating agents plos.orgnih.gov. The intercalative properties of voreloxin are considered more potent than those of related quinolone antibacterials plos.orgnih.gov.

The necessity of intercalation for voreloxin's anticancer effects has been demonstrated through structure-activity relationship studies. Research using voreloxin analogs revealed that the coplanarity of the molecule is essential for its activity plos.org. An analog with a non-planar structure, which prevents it from intercalating into DNA, failed to inhibit cell proliferation or induce cell cycle arrest plos.orgresearchgate.net. Conversely, an analog designed with enhanced intercalative properties was found to be 9.5-fold more potent than voreloxin, underscoring that DNA intercalation is a required step for its cytotoxic activity plos.orgresearchgate.net.

CompoundStructural FeatureIntercalation AbilityBiological ActivityRelative Potency
VoreloxinPlanar Naphthyridine Core with Thiazole RingYesActiveBaseline
Non-Intercalating AnalogNon-Planar Phenyl RingNoInactive~100-fold reduction
Enhanced Intercalating AnalogPlanar Fused Phenyl RingEnhancedHighly Active9.5-fold increase

This table summarizes the findings from mechanistic interrogation with voreloxin analogs, highlighting the critical role of DNA intercalation in its biological activity. Data sourced from Hawtin et al. (2010) plos.orgresearchgate.net.

The DNA damage induced by voreloxin is intrinsically linked to the process of DNA replication nih.govaacrjournals.orgashpublications.org. Its cytotoxic effects are most pronounced in actively dividing cells plos.org. The conversion of transient DNA breaks into permanent, lethal lesions by voreloxin has a catastrophic impact specifically in replicating cells plos.org. This replication-dependent mechanism is a key characteristic that defines voreloxin's activity nih.govaacrjournals.orgashpublications.org. The interaction with the replication machinery is crucial for the ultimate induction of apoptosis nih.govresearchgate.net.

Voreloxin's interaction with DNA leads to the formation of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage plos.orgresearchgate.netmdpi.com. Dose-dependent induction of these breaks has been confirmed through methods such as pulsed-field gel electrophoresis plos.org. A distinguishing feature of voreloxin is that it induces these DSBs in a site-selective manner plos.orgnih.govresearchgate.net. This is analogous to the mechanism of quinolone antibacterials in prokaryotic cells, which also induce DSBs at preferred DNA sequences plos.org. Voreloxin-induced damage preferentially targets GC-rich regions of the genome plos.orgnih.gov.

The profile of DNA damage caused by voreloxin is distinct from other topoisomerase II inhibitors plos.org. While non-intercalating agents like etoposide (B1684455) cause widespread and extensive DNA fragmentation, voreloxin induces dose-dependent, site-selective DNA fragmentation plos.orgresearchgate.net.

Furthermore, unlike the anthracycline class of topoisomerase II inhibitors (e.g., doxorubicin), voreloxin does not produce significant levels of reactive oxygen species (ROS) plos.org. Anthracyclines are known to mediate DNA damage partly through the generation of ROS, but studies have shown this is not a significant mechanism for voreloxin plos.org. Another key differentiator is that voreloxin is not a substrate for the P-glycoprotein (P-gp) efflux pump plos.org. P-gp is a common mechanism of tumor resistance to many chemotherapeutics, including anthracyclines and etoposide, and voreloxin's ability to evade this resistance mechanism gives it a potential advantage plos.orgnih.gov.

FeatureVoreloxinEtoposideDoxorubicin (B1662922) (Anthracycline)
DNA IntercalationYesNoYes
DNA Damage PatternSite-selective DSBs (GC-rich regions)Extensive, non-selective fragmentationDSBs and other lesions
ROS GenerationInsignificantNoYes
P-gp SubstrateNoYesYes

This table provides a comparative summary of the mechanistic features of Voreloxin, Etoposide, and Doxorubicin. Data sourced from Hawtin et al. (2010) plos.org.

Topoisomerase II Inhibition

In addition to direct DNA intercalation, voreloxin targets topoisomerase II, a nuclear enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation plos.orgnih.govhaematologica.org.

Voreloxin acts as a topoisomerase II "poison" rather than a simple inhibitor plos.orgnih.gov. Topoisomerase II functions by creating transient double-strand breaks in DNA to allow strands to pass through one another, after which it re-ligates the breaks nih.govhaematologica.org. Topoisomerase II poisons act by trapping this transient intermediate state, known as the cleavage complex, where the enzyme is covalently bound to the cleaved DNA plos.orgnih.gov. By stabilizing this complex, voreloxin prevents the enzyme from re-ligating the DNA strands nih.gov. This converts the temporary, necessary breaks into permanent, lethal DNA double-strand breaks in replicating cells plos.org.

Biochemical and cell-based assays have established that voreloxin poisons both human topoisomerase IIα and IIβ isoforms plos.org. DNA relaxation assays, which measure the ability of the enzyme to relax supercoiled DNA, confirm that voreloxin inhibits topoisomerase II activity in a concentration-dependent manner haematologica.orgnih.gov. The levels of cleavage complexes induced by voreloxin are comparable to those induced by the anthracycline doxorubicin plos.org. This dual mechanism of DNA intercalation and topoisomerase II poisoning is the foundation of voreloxin's potent anticancer activity plos.orgnih.govnih.gov.

Comparative Analysis with Other Topoisomerase II Inhibitors (e.g., Etoposide, Doxorubicin)

Voreloxin is a first-in-class anticancer quinolone derivative that functions as a topoisomerase II inhibitor, a class of drugs that also includes well-known chemotherapeutic agents like the epipodophyllotoxin etoposide and the anthracycline doxorubicin. plos.orgnih.govhaematologica.org While they share a common target, Voreloxin is differentiated both structurally and mechanistically from these other agents. plos.orgresearchgate.net

The primary mechanism of these drugs is to poison topoisomerase II by stabilizing the transient covalent complex formed between the enzyme and DNA, which leads to the accumulation of DNA double-strand breaks (DSBs) and subsequent cell death. plos.orgnih.govworc.ac.uk However, the nature of the DNA damage and the dependency on the enzyme vary.

Voreloxin, similar to doxorubicin, is a DNA intercalator, meaning it inserts itself into the DNA structure. plos.orgnih.gov This intercalation is a requirement for its activity. plos.orgresearchgate.net In contrast, etoposide is a non-intercalating topoisomerase II poison. plos.orgresearchgate.net This fundamental difference contributes to distinct patterns of DNA damage. Cell-based studies have shown that Voreloxin causes dose-dependent, site-selective DNA fragmentation, targeting GC-rich regions in a manner analogous to quinolone antibacterials. plos.orgnih.govresearchgate.net Etoposide, on the other hand, induces extensive, non-selective DNA fragmentation or laddering. plos.orgresearchgate.netnih.gov

The level of cleavage complexes induced by 1 µM Voreloxin is comparable to that induced by 1 µM doxorubicin and about half of that induced by 1 µM etoposide. plos.orgnih.gov While Voreloxin is a potent topoisomerase II inhibitor, its activity is less dependent on the enzyme for inducing cell cycle arrest compared to etoposide. plos.orgresearchgate.net The dependence of Voreloxin on topoisomerase II for inducing G2 arrest is more comparable to that of doxorubicin. plos.orgresearchgate.net Furthermore, unlike anthracyclines, Voreloxin's quinolone-based structure is less chemically reactive and does not produce significant levels of reactive oxygen species (ROS). plos.orgnih.gov

Table 1: Comparative Features of Topoisomerase II Inhibitors

Feature Voreloxin Etoposide Doxorubicin
Drug Class Anticancer quinolone derivative plos.org Epipodophyllotoxin plos.org Anthracycline plos.org
DNA Intercalation Yes plos.orgnih.gov No plos.org Yes plos.org
DNA Fragmentation Site-selective plos.orgresearchgate.net Extensive, non-selective plos.org Induces DNA damage mdpi.com
Dependence on Topo II for G2 Arrest Partial, comparable to Doxorubicin plos.org Highly dependent plos.org Partial, comparable to Voreloxin plos.org
ROS Generation No significant generation plos.orgnih.gov Not a primary mechanism Yes plos.org

Dependence on Topoisomerase II for Inducing G2 Arrest

The induction of G2 cell cycle arrest is a characteristic cellular response to topoisomerase II inhibition. plos.org Studies utilizing siRNA knockdown of topoisomerase IIα (the isoform associated with DNA replication) in the A549 lung cancer cell line have demonstrated that Voreloxin-induced G2 arrest is partially dependent on this enzyme. plos.org In these experiments, reducing the levels of topoisomerase IIα led to a decrease in the percentage of cells arrested in G2 phase following Voreloxin treatment, confirming the enzyme's role in this process. plos.org However, the arrest is not completely abrogated, indicating that other mechanisms may contribute. plos.org This partial dependence is in contrast to etoposide, whose activity is highly reliant on topoisomerase II. plos.orgresearchgate.net The degree of dependence for Voreloxin is more aligned with that of doxorubicin, another intercalating topoisomerase II poison. plos.orgresearchgate.net

Cellular Responses to Voreloxin-Induced DNA Damage

Cell Cycle Perturbations: G2 Arrest Induction

A primary cellular response to the DNA double-strand breaks caused by Voreloxin is a significant perturbation of the cell cycle, specifically the induction of G2 arrest. plos.orgresearchgate.netnih.govresearchgate.net This has been observed consistently across various cancer cell lines, including myeloid leukemia and colon cancer cells. plos.orgnih.gov Treatment with Voreloxin leads to an accumulation of cells in the G2 phase of the cell cycle. nih.govresearchgate.net For example, in NB4 and HL-60 myeloid leukemia cell lines treated for 12 hours with Voreloxin, a dose-dependent increase in the proportion of cells in the S and G2 phases was observed, coupled with a decrease in the G1 population. haematologica.orgresearchgate.net This G2 arrest is a hallmark of topoisomerase II inhibition, serving as a checkpoint to prevent cells with damaged DNA from entering mitosis. plos.orgfrontiersin.org The expression level of topoisomerase II has been correlated with the extent of Voreloxin-induced G2 cell cycle arrest. nih.govhaematologica.org

Table 2: Effect of Voreloxin on Cell Cycle Distribution in Myeloid Leukemia Cell Lines (12h Treatment)

Cell Line Voreloxin Concentration % Cells in G1 % Cells in S % Cells in G2
NB4 Control 45% 40% 15%
0.1 µM 30% 45% 25%
0.5 µM 20% 40% 40%
HL-60 Control 55% 30% 15%
0.1 µM 40% 35% 25%
0.5 µM 30% 30% 40%

Data are illustrative based on findings reported in the literature. haematologica.orgresearchgate.net

Apoptosis Induction Pathway

The ultimate fate of cancer cells unable to repair the extensive DNA damage induced by Voreloxin is programmed cell death, or apoptosis. plos.orgresearchgate.netnih.govresearchgate.net Voreloxin treatment leads to a dose-dependent increase in apoptosis in various cancer cell lines. nih.govhaematologica.orgresearchgate.net The induction of apoptosis is confirmed by flow cytometry analysis showing an increase in Annexin V and propidium iodide positive cells. haematologica.org The apoptotic pathway involves the activation of caspase-3, a key executioner caspase. nih.govhaematologica.org Both Voreloxin and etoposide have been shown to generate significant activation of caspase-3 in NB4 and HL-60 cell lines. nih.govhaematologica.org Notably, Voreloxin retains its cytotoxic activity and ability to induce apoptosis in p53-null cell lines, such as K562, suggesting its mechanism of action is not dependent on a functional p53 protein. nih.govhaematologica.orgresearchgate.net This is significant as p53 mutations are common in many cancers and often confer resistance to chemotherapy. nih.gov

Investigation of Reactive Oxygen Species Generation

A key differentiating feature of Voreloxin compared to anthracyclines like doxorubicin is its inability to generate significant levels of reactive oxygen species (ROS). plos.orgnih.gov ROS are highly reactive molecules that can cause cellular damage to DNA, proteins, and lipids. mdpi.comyoutube.com The production of ROS is a known component of the DNA damage induced by anthracyclines. plos.orgmdpi.com To investigate this aspect of Voreloxin, studies were conducted in HCT-116 colon cancer cells using a ROS indicator dye. plos.orgnih.gov Cells were treated with a range of concentrations of either Voreloxin or doxorubicin. plos.orgnih.gov The results demonstrated that while doxorubicin induced a clear dose-dependent increase in ROS, Voreloxin did not produce any significant levels of these reactive species. plos.orgnih.gov This finding is consistent with the more stable and less chemically reactive quinolone-based structure of Voreloxin compared to the anthracycline core. plos.org

Preclinical Research and Efficacy Studies of Voreloxin

In Vitro Cytotoxicity and Antiproliferative Activity

In vitro studies have evaluated the cytotoxic and antiproliferative effects of voreloxin in a range of cancer cell lines. These studies provide insights into the direct impact of voreloxin on cancer cell viability and growth.

Broad Panel Cancer Cell Line Screening

Voreloxin has demonstrated broad antiproliferative activity across a diverse panel of cancer cell lines. In studies involving 15 cell lines, including 4 drug-resistant lines, voreloxin exhibited IC50 values ranging from 0.04 to 1.155 μM. targetmol.comselleckchem.comselleckchem.com Another study reported broad anti-proliferative activity in 11 tumor cell lines with IC50 values ranging from 0.04 to 0.97 μM. nih.govresearchgate.netbiocrick.com Similar activity was observed in drug-resistant cell lines, including those overexpressing P-glycoprotein and having reduced topoisomerase levels. nih.govresearchgate.net The cytotoxic activity of voreloxin has been shown to be more potent than that of etoposide (B1684455) in human tumor cell lines. targetmol.comselleckchem.comselleckchem.com

Here is a summary of IC50 ranges from broad panel screening:

StudyNumber of Cell LinesIC50 Range (μM)
targetmol.comselleckchem.comselleckchem.com15 (including 4 drug-resistant)0.04 - 1.155
nih.govresearchgate.netbiocrick.com110.04 - 0.97

Activity in Hematologic Malignacy Cell Lines (e.g., HL-60, MV4-11, CCRF-CEM, K562)

Voreloxin has shown potent cytotoxic activity in hematologic malignancy cell lines. Studies have specifically investigated its effects on HL-60 (acute promyelocytic leukemia), MV4-11 (acute myelogenous leukemia), and CCRF-CEM (acute lymphoblastic leukemia) cell lines. nih.govopenaccessjournals.comresearchgate.net

In MV4-11 and HL-60 AML cell lines, voreloxin exhibited potent cytotoxic activity with IC50 values of 95 ± 8 nM and 884 ± 114 nM, respectively. medchemexpress.comchemicalbook.com Voreloxin also inhibits topoisomerase II activity and induces site-selective DNA double-strand breaks in CCRF-CEM cells. plos.orgmedchemexpress.comchemicalbook.comcaymanchem.com The K562 human erythroid leukemic cell line, derived from a patient with chronic myelogenous leukemia in acute myeloid blast crisis, was also used in studies, showing that voreloxin was active in this p53-null cell line, suggesting its action is independent of p53 status. plos.orghaematologica.org

A comparison of voreloxin, cytarabine (B982) (Ara-C), and etoposide in myeloid cell lines NB4 and HL-60 showed the following mean LD50 values over 48 hours: voreloxin 0.59 μM ± 0.25 μM, Ara-C 0.67 μM ± 0.44 μM, and etoposide 0.27 μM ± 0.10 μM. haematologica.orgnih.gov

Data for specific hematologic cell lines:

Cell LineTypeVoreloxin IC50/LD50Source
MV4-11AML95 ± 8 nM medchemexpress.comchemicalbook.com
HL-60Acute promyelocytic leukemia884 ± 114 nM (IC50) medchemexpress.comchemicalbook.com
HL-60Acute promyelocytic leukemia0.59 μM ± 0.25 μM (LD50) haematologica.orgnih.gov
CCRF-CEMAcute lymphoblastic leukemiaInhibition of topoisomerase II activity, induction of DNA DSBs plos.orgmedchemexpress.comchemicalbook.comcaymanchem.com
K562Chronic myelogenous leukemia (blast crisis)Active in p53-null line plos.orghaematologica.org

Assessment of Ex Vivo Sensitivity in Primary Patient Samples

Ex vivo studies have been conducted to assess the sensitivity of primary patient samples to voreloxin. The efficacy of voreloxin was tested in 88 mononuclear cell samples isolated from patients with newly diagnosed AML. haematologica.orgnih.gov Using an MTS assay method following incubation with the drug for 48 hours, the mean LD50 for voreloxin in these primary samples was 2.3 μM (± 1.9 μM). haematologica.orgnih.gov This was less than half the LD50 of Ara-C, which was 4.9 μM (± 5 μM) in the same group of patients. haematologica.orgnih.gov Synergy experiments combining voreloxin and cytarabine in primary acute myeloid leukemia samples (n=25) identified synergism in 22 samples, with a mean combination index of 0.79. biocrick.comhaematologica.org Ex vivo resistance assays of patient bone marrow aspirates to voreloxin and Ara-C suggested that voreloxin is a major contributor to observed complete responses and that the combination has enhanced activity. researchgate.net

Ex vivo sensitivity data in primary AML samples:

Sample TypeNumber of SamplesAssayIncubation TimeVoreloxin Mean LD50 (μM)
Primary AML mononuclear cells88MTS assay48 hours2.3 ± 1.9

In Vivo Antitumor Activity

Preclinical data have shown that voreloxin has potent, dose-dependent cytotoxic activity in multiple in vivo tumor models, including human xenografts and several multidrug-resistant and aggressive murine syngeneic tumor models. aacrjournals.orgnih.govresearchgate.net

Efficacy in Human Xenograft Models

Voreloxin has demonstrated strong tumor growth inhibition in human xenograft models. In studies, voreloxin (25 mg/kg i.v.) showed strong tumor growth inhibition in 10 of 11 solid tumor xenograft models, including breast, ovarian, colon, lung, gastric, and melanoma. targetmol.comselleckchem.comselleckchem.com It also showed activity in 2 hematologic tumor xenograft models and 3 multidrug-resistant tumor models. targetmol.comselleckchem.comselleckchem.com Administration of voreloxin at 20 mg/kg weekly for five doses effectively inhibited tumor growth (86%) in a KB nasopharyngeal carcinoma xenograft model. nih.govresearchgate.net Voreloxin demonstrated strong dose-dependent tumor growth inhibition ranging from 63% to 88% in 10 of 11 solid tumor xenograft models. nih.govresearchgate.netbiocrick.com In vivo xenograft models confirmed that voreloxin retains its antitumor activity in the presence of P-gp overexpressing tumors. researchgate.net

Summary of efficacy in human xenograft models:

Model TypeNumber of ModelsObserved ActivityInhibition RangeSource
Solid Tumor Xenografts10 of 11Strong tumor growth inhibition63-88% nih.govresearchgate.netbiocrick.com
Hematologic Tumor Xenografts2Strong tumor growth inhibitionNot specified range targetmol.comselleckchem.comselleckchem.com
Multidrug Resistant Tumor Models3Strong tumor growth inhibitionNot specified range targetmol.comselleckchem.comselleckchem.com
KB Nasopharyngeal Carcinoma Xenograft1Effective tumor growth inhibition (86%) with specific schedule86% nih.govresearchgate.net

Efficacy in Murine Syngeneic Tumor Models

Voreloxin has also shown efficacy in murine syngeneic tumor models. Studies have reported potent activity in several aggressive murine syngeneic tumor models. aacrjournals.org Voreloxin demonstrated strong tumor growth inhibition in 3 murine syngeneic tumor models: Colon 26, Lewis Lung carcinoma, and M5076 Ovarian Sarcoma. targetmol.comselleckchem.comselleckchem.com

Summary of efficacy in murine syngeneic tumor models:

Model TypeNumber of ModelsObserved ActivitySource
Murine Syngeneic Tumor ModelsSeveralPotent activity aacrjournals.org
Colon 26, Lewis Lung carcinoma, M5076 Ovarian Sarcoma3Strong tumor growth inhibition targetmol.comselleckchem.comselleckchem.com

Evaluation in Multidrug-Resistant Tumor Models

Voreloxin has shown potent activity in nonclinical models of anthracycline- and etoposide-resistance, including those that overexpress P-glycoprotein (P-gp). plos.org Unlike some other topoisomerase II poisons, voreloxin is not a P-gp substrate, which helps it evade this common mechanism of drug resistance. d-nb.infoplos.orgnih.gov Studies have shown similar activity in drug-resistant cell lines, including those with elevated P-gp expression and reduced topoisomerase levels. nih.gov Voreloxin inhibited tumor growth in multidrug-resistant SBC-3/ETP or PC-14/CDDP mouse xenograft models. caymanchem.com It demonstrated potent activity against a broad panel of cancer cell lines and in vivo tumor models, including three multidrug-resistant tumor models. nih.govselleckchem.com

Bone Marrow Ablation and Recovery Studies

In a normal mouse model designed to mimic the acute myeloid leukemia (AML) treatment paradigm, voreloxin was found to be more effective than cytarabine at decreasing bone marrow cellularity at maximum tolerated doses. openaccessjournals.com The combination of voreloxin and cytarabine showed greater than additive activity in this model. openaccessjournals.com Following bone marrow ablation, complete bone marrow repopulation and peripheral blood count recovery were observed. openaccessjournals.com Bone marrow ablation induced by voreloxin was accompanied by reversible reductions in peripheral white blood cells and platelets within one week, consistent with the AML treatment paradigm. nih.govresearchgate.net

Synergistic and Additive Effects with Other Chemotherapeutic Agents

Preclinical studies have investigated the effects of combining voreloxin with other chemotherapeutic agents, demonstrating synergistic and additive activities in various cancer models. nih.govresearchgate.netresearchgate.net

Combination Studies with Cytarabine in Acute Myeloid Leukemia Models

Voreloxin has been studied in combination with cytarabine for the treatment of AML, based on preclinical evidence of synergistic cytotoxicity. d-nb.infoopenaccessjournals.comnih.govresearchgate.net In vitro studies using human leukemia cell lines, including HL-60, MV4-11, and CCRF-CEM, showed that voreloxin and cytarabine, alone and in combination, exhibited cytotoxic activity. nih.govresearchgate.net Combination index (CI) analysis revealed additive or synergistic activity in vitro and supra-additive activity in vivo. nih.govresearchgate.net Specifically, synergistic activity was observed in MV4-11 and HL-60 cells (CI < 0.85), while an additive increase in cytotoxicity was seen in CCRF-CEM cells (CI of 0.85 and 0.99). researchgate.net Synergy experiments with primary AML blasts from patients identified synergism in a significant majority of samples tested, with a mean combination index of 0.79. haematologica.org This synergistic activity provided the rationale for clinical investigation of the combination. d-nb.infoopenaccessjournals.comhaematologica.org

In Vitro Combination Index (CI) of Voreloxin and Cytarabine in Leukemia Cell Lines

Cell LineCombination Index (CI)InterpretationSource
MV4-11< 0.85Synergistic researchgate.net
HL-60< 0.85Synergistic researchgate.net
CCRF-CEM0.85, 0.99Additive researchgate.net

Synergistic Activity with Platinum Agents, Anthracyclines, Antimetabolites, and Targeted Therapies

Voreloxin has also demonstrated synergistic activity when combined with other classes of anticancer agents, including platinum agents, anthracyclines, antimetabolites, and targeted therapies in tumor models. nih.govresearchgate.netresearchgate.net

Evaluation of Voreloxin Analogs for Mechanistic Insights

Mechanistic studies utilizing voreloxin analogs have provided crucial insights into the compound's activity. researchgate.netplos.orgnih.gov

Role of Intercalative Properties in Anticancer Activities

Studies with planar and nonplanar analogs of voreloxin have determined that its intercalative properties are critical for its anticancer activities. plos.orgnih.gov Mechanistic interrogation with these analogs revealed that intercalation is required for voreloxin's activity. researchgate.netplos.orgnih.gov A nonintercalating analog did not inhibit proliferation or induce G2 arrest, while an analog with enhanced intercalation was significantly more potent (9.5-fold more potent). researchgate.netplos.orgnih.gov The concomitant loss of cytotoxicity and intercalation in a phenyl voreloxin analog, and the increased cytotoxicity of a more intercalative fused phenyl analog, further support the requirement of intercalation for the anticancer cell cytotoxicity of quinolone analogs. nih.gov

Activity of Voreloxin Analogs Based on Intercalation

Analog TypeIntercalation PotentialEffect on Proliferation InhibitionEffect on G2 ArrestRelative PotencySource
NonintercalatingLowNo inhibitionNo inductionSignificantly lower researchgate.netplos.orgnih.gov
VoreloxinModerateInhibitionInduction1x researchgate.netplos.orgnih.gov
Analog with Enhanced IntercalationHighInhibitionInduction9.5x higher researchgate.netplos.orgnih.gov

These studies, defining voreloxin's mechanism of action, identify a novel chemical scaffold distinct from anthracyclines and epipodophyllotoxins for developing topoisomerase II poisons. plos.orgnih.gov

Clinical Research Investigations of Voreloxin

Early Phase Clinical Study Objectives and Design

Early phase clinical studies with voreloxin were designed to evaluate its safety, tolerability, pharmacokinetic profile, and preliminary clinical activity in patients with advanced cancers. aacrjournals.orgnih.govnih.gov These studies also aimed to determine appropriate dosing schedules for further investigation. aacrjournals.orgnih.govnih.gov

Single-Agent Study Design (e.g., SPO-0001, SPO-0002, SPO-0004)

Several early phase trials investigated voreloxin as a single agent. Studies SPO-0001 and SPO-0002 were open-label, phase 1, dose-escalation studies conducted in patients with relapsed/refractory solid tumors. aacrjournals.orgnih.govnih.gov These studies evaluated two different intravenous dosing schedules: once every 3 weeks (SPO-0001) and weekly for 3 weeks every 28 days (SPO-0002). aacrjournals.orgnih.govnih.gov The primary objectives included determining dose-limiting toxicities (DLTs) and the maximum-tolerated dose (MTD), assessing the pharmacokinetic profile, defining recommended dosing schedules for phase 2 studies, and obtaining preliminary objective tumor response data. aacrjournals.orgnih.govnih.gov

Combination Study Design (e.g., Voreloxin plus Cytarabine)

Clinical trials have also investigated voreloxin in combination with other chemotherapy agents, particularly cytarabine (B982), in patients with AML. nih.govashpublications.orghaematologica.orgnih.gov A phase 1b study evaluated escalating doses of voreloxin in combination with continuous infusion cytarabine in patients with relapsed/refractory AML. ashpublications.org The objectives included establishing the safety, tolerability, and MTD of the combination, characterizing voreloxin's pharmacokinetics in the presence of cytarabine, assessing clinical activity, and exploring markers of patient response. ashpublications.org Preclinical data supported this combination approach, demonstrating enhanced activity when voreloxin and cytarabine were combined in nonclinical models. ashpublications.orgnih.gov

Patient Populations in Clinical Trials (e.g., Relapsed/Refractory Solid Tumors, Acute Myeloid Leukemia, Ovarian Cancer)

Voreloxin has been investigated in diverse patient populations across its clinical development. Early phase 1 studies (SPO-0001 and SPO-0002) primarily enrolled patients with relapsed or refractory solid tumors. aacrjournals.orgnih.govnih.gov The combined study population in these trials included patients with a variety of advanced solid tumors that had progressed despite standard chemotherapy or for which no standard effective or curative therapy was available. aacrjournals.org A significant subgroup in these studies consisted of patients with platinum-resistant relapsed or refractory ovarian cancer. aacrjournals.org

Subsequent studies focused on specific cancer types where voreloxin showed preclinical promise or early clinical activity. These populations have included patients with acute myeloid leukemia (AML), both newly diagnosed elderly patients and those with relapsed/refractory disease, and patients with ovarian cancer, particularly those with platinum-resistant disease. plos.orgresearchgate.netnih.govclinicaltrialsarena.comashpublications.orgnih.gov Studies have also included patients with relapsed small cell lung cancer. researchgate.net

Clinical Activity and Response Assessments

Clinical trials have assessed the activity of voreloxin based on various response criteria depending on the cancer type. In solid tumors, objective tumor response was typically measured radiographically according to Response Evaluation Criteria in Solid Tumors (RECIST). aacrjournals.org For patients with ovarian cancer, response was also evaluated using the Rustin criteria, which considers decreases in serum CA-125 levels. aacrjournals.org In AML studies, response assessments often followed International Working Group (IWG) criteria, including evaluation of complete remission (CR) and CR with incomplete platelet recovery (CRp). ashpublications.orgnih.govashpublications.org

Study / PopulationTreatment RegimenNOverall Remission Rate (CR + CRp/CRi)Complete Remission (CR) Rate
REVEAL-1 (Newly Diagnosed Elderly AML)Voreloxin Single Agent11632% nih.gov29% nih.gov
Phase 1b/2 (Relapsed/Refractory AML)Voreloxin + Cytarabine10826% haematologica.orgresearchgate.net22% haematologica.orgresearchgate.net
Study / PopulationTreatment RegimenNStable Disease RatePartial Response Rate
SPO-0001/SPO-0002 (Relapsed/Refractory Solid Tumors)Voreloxin Single Agent6250% aacrjournals.orgresearchgate.netnih.gov1 patient (Ovarian Cancer) aacrjournals.orgresearchgate.netnih.gov
Phase 2 (Refractory Small Cell Lung Cancer)Voreloxin Single Agent-19% researchgate.net0% researchgate.net
Phase 2 (Sensitive Small Cell Lung Cancer)Voreloxin Single Agent27-2 patients researchgate.net

Leukemia-Free Survival and Overall Survival Assessments

In a phase II study (REVEAL-1) of single-agent voreloxin in newly diagnosed elderly AML patients, preliminary results from one schedule (72 mg/m² weekly x 3) showed a complete response (CR) + complete response with incomplete platelet recovery (CRp) rate of 38% (11 of 29 patients). ascopubs.org Early results from another schedule (72 mg/m² weekly x 2) showed 6 CR + CRp among 21 evaluable patients. ascopubs.org

Pharmacokinetic Characterization in Clinical Settings

The pharmacokinetic (PK) profile of voreloxin has been characterized in clinical studies following intravenous administration. aacrjournals.orgnih.govnih.govtandfonline.com

Absorption and Distribution Profiles

Following intravenous infusion, voreloxin plasma concentrations decline in a biphasic manner. tandfonline.com Preclinical studies in rodents and nonhuman primates indicated that voreloxin has favorable pharmacokinetic properties, including dose-proportional exposure. aacrjournals.org In clinical phase 1 studies in patients with relapsed or refractory solid tumors, voreloxin exhibited dose-proportional exposure. nih.govbiocrick.comresearchgate.net

Clearance and Half-Life Determination

Voreloxin has demonstrated low clearance in clinical studies. nih.govbiocrick.comresearchgate.net In phase 1 studies, voreloxin exhibited low clearance of 2 L/h/m². nih.govbiocrick.comresearchgate.net The compound has a protracted terminal phase, resulting in a long half-life. tandfonline.com The average terminal half-life was approximately 25 hours in one study, and 22 hours in others. nih.govnih.govtandfonline.combiocrick.comresearchgate.net Clearance was determined to be non-renal. nih.gov

Interindividual and Intraindividual Variability

Studies in rodents and nonhuman primates have shown that voreloxin has low interindividual and intraindividual variability in its pharmacokinetic properties. aacrjournals.org In clinical studies, no significant differences in clearance were noted based on age, sex, weight, or body surface area. tandfonline.com

Impact of Co-administered Agents on Voreloxin Pharmacokinetics

Analytical Methods for Voreloxin Concentration Determination

Accurate and sensitive analytical methods are crucial for determining the concentration of voreloxin in biological samples obtained from clinical research investigations. These measurements are essential for pharmacokinetic analysis, enabling researchers to understand the absorption, distribution, metabolism, and excretion of the compound in humans.

Based on clinical study reports, the concentration of voreloxin in plasma samples has been determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. aacrjournals.org This analytical technique is widely employed in bioanalysis due to its high sensitivity, selectivity, and ability to quantify drug concentrations in complex biological matrices like plasma.

In one reported clinical study, plasma samples were analyzed for voreloxin using a validated LC-MS/MS method performed by Alta Analytical Laboratory, Inc. aacrjournals.org The method demonstrated a lower limit of quantitation (LLOQ) of 1 ng/mL. aacrjournals.org This LLOQ indicates the minimum concentration of voreloxin that can be reliably quantified in plasma using this specific method. For reference, 401.45 ng was reported to be equivalent to 1 µmol/L of voreloxin. aacrjournals.org The analytical method for determining voreloxin concentrations in plasma in this study had been previously described. aacrjournals.org

Mechanisms of Drug Resistance and Voreloxin S Advantage

Overcoming P-Glycoprotein Efflux Pump Resistance

P-glycoprotein (P-gp), an efflux pump, is a common mechanism by which cancer cells develop resistance to various chemotherapeutic agents, including anthracyclines and etoposide (B1684455), by actively transporting the drugs out of the cell plos.orgd-nb.infonih.gov. Voreloxin is not a substrate for the P-glycoprotein efflux pump plos.orgd-nb.infotandfonline.comnih.govresearchgate.netaacrjournals.org. This characteristic allows voreloxin to maintain potent activity in preclinical models that overexpress P-gp, a significant advantage over drugs susceptible to this resistance mechanism plos.orgnih.govnih.gov. Studies have shown similar in vitro activity of voreloxin in drug-resistant cell lines, including those that overexpress P-glycoprotein nih.gov.

Independence from p53 Family Members for Activity

The p53 tumor suppressor protein plays a crucial role in mediating the cellular response to DNA damage, often leading to cell cycle arrest or apoptosis nih.gov. Mutations or deletions in the TP53 gene are common in various cancers, including relapsed and treatment-related acute myeloid leukemia (AML), and are associated with chemotherapy resistance and poor outcomes d-nb.infonih.gov. Voreloxin's ability to induce apoptosis is independent of p53 family members tandfonline.comresearchgate.netaacrjournals.orgnih.govresearchgate.netmedkoo.com. This independence from p53 allows voreloxin to bypass resistance mechanisms associated with alterations in the p53 pathway, making it potentially effective in tumors with compromised p53 function d-nb.infonih.gov.

Efficacy in Etoposide- and Anthracycline-Resistant Models

Voreloxin has demonstrated efficacy in preclinical models resistant to etoposide and anthracyclines plos.orgnih.gov. These conventional topoisomerase II inhibitors are often limited by resistance mechanisms such as P-gp overexpression plos.orgnih.gov. Preclinical studies have shown that voreloxin maintains potent activity in nonclinical models of anthracycline- and etoposide-resistance that include overexpression of P-gp plos.orgnih.gov. In vitro studies comparing voreloxin and etoposide in leukemia cell lines showed that voreloxin was more effective, with lower mean LD50 values nih.gov. For instance, the LD50 for voreloxin in NB4 cells was 0.203 µM and in HL-60 cells was 0.061 µM, while the LD50 of etoposide was 0.78 µM in NB4 cells and 4.23 µM for HL-60 cells over a 48-hour period nih.gov. Voreloxin has shown potent activity against a broad panel of cancer cell lines, including drug-resistant lines nih.gov.

Cell LineVoreloxin LD50 (µM) (48h)Etoposide LD50 (µM) (48h)
NB40.2030.78
HL-600.0614.23

Data derived from a study comparing voreloxin and etoposide activity in leukemia cell lines nih.gov.

Voreloxin has also shown strong dose-dependent tumor growth inhibition in multidrug-resistant tumor models in vivo nih.govselleckchem.com.

Clinical Activity in Patients with Prior Anthracycline Failure

Consistent with its preclinical activity in resistant models, voreloxin has shown clinical activity in patient populations who have failed prior treatment with anthracyclines plos.orgnih.govhaematologica.org. Objective responses have been observed in patients whose ovarian cancer progressed on liposomal doxorubicin (B1662922) and in AML patients with refractory/relapsed disease researchgate.nethaematologica.org. Studies have investigated voreloxin in patients with relapsed/refractory solid tumors and acute myeloid leukemia, including those previously treated with regimens containing topoisomerase II inhibitors like anthracyclines biocrick.comaacrjournals.orghaematologica.orgopenaccessjournals.com. In a phase 1b study of single-agent voreloxin in patients with advanced hematologic malignancies, the majority of whom had relapsed/refractory AML, clinical activity was observed haematologica.org.

Translational Research and Biomarker Exploration for Voreloxin

Modulation of DNA Damage Response Markers

Voreloxin is known to induce site-selective DNA double-strand breaks by poisoning topoisomerase II. fishersci.noresearchgate.netmims.com Investigations into the modulation of DNA damage response (DDR) markers have been conducted in clinical studies to understand the pharmacodynamic effects of voreloxin. In the phase 1b study of voreloxin plus cytarabine (B982) in relapsed/refractory AML, pre- and post-dose peripheral blood mononuclear cells (PBMC) were collected to evaluate the modulation of DNA damage response markers as correlates of patient response. wikipedia.org Clinical evidence of a mechanism-based pharmacodynamic response to vosaroxin was observed in samples from patients treated with the combination of this compound and cytarabine. Increased levels of pDNA-PKcs and/or pCHK2 were detected within 2 hours in a significant proportion of evaluated patients who received voreloxin doses of 34 mg/m² or higher. fishersci.ca In the phase 2 study in elderly AML patients, evaluation of PBMC pre- and post-treatment suggested modulation of DNA damage response markers. flybase.org

Predictive Value of Ex Vivo Voreloxin Sensitivity

The predictive value of ex vivo sensitivity to voreloxin has been investigated in patient samples. In the phase 1b study of voreloxin and cytarabine, ex vivo sensitivity to voreloxin of baseline bone marrow samples was evaluated using the CellTiter-Glo® proliferation assay. wikipedia.org This assay was also utilized in the phase 2 study in elderly AML patients to determine if ex vivo activity of voreloxin was predictive of response. flybase.org

Studies have shown that ex vivo resistance assays of patient bone marrow aspirates to voreloxin and cytarabine suggest that voreloxin is a major contributor to the observed complete remissions and that the combination therapy demonstrates enhanced activity. flybase.org However, one study evaluating the in vitro efficacy of voreloxin in mononuclear cell samples from patients with newly diagnosed AML found that the response to voreloxin in these primary samples did not correlate with response to cytarabine, age, sex, French-American-British classification, cytogenetic risk group, or whether the patient had de novo or secondary AML. wikipedia.orgwikipedia.org

Methods for evaluating the cytotoxic drug sensitivity profiles of tumor cells in ex vivo samples from cancer patients have been developed and are considered useful as personalized medicine tests due to their rapid data acquisition and analysis. fishersci.ptnih.gov

Ex vivo sensitivity data from a study in primary AML samples comparing voreloxin and cytarabine is presented below:

DrugMean LD₅₀ (μM) ± Standard Deviation
Voreloxin2.3 ± 1.9
Cytarabine4.9 ± 5.0

This data indicates that voreloxin had a lower mean LD₅₀ (the dose required to kill 50% of cells) compared to cytarabine in this ex vivo setting. wikipedia.orgwikipedia.org

Linking Preclinical Findings to Clinical Outcomes

Preclinical studies have played a vital role in informing the clinical development of voreloxin. These studies established that voreloxin intercalates DNA and poisons topoisomerase II, leading to site-selective DNA double-strand breaks, G2 arrest, and apoptosis. researchgate.netwikidata.orguscourts.govguidetopharmacology.org This defined mechanism of action was a critical component guiding rational clinical development. researchgate.netwikidata.orgguidetopharmacology.org

Preclinical data demonstrated potent antitumor activity of voreloxin in a variety of nonclinical models, including human xenografts and multidrug-resistant murine syngeneic tumor models. wikidata.orguscourts.govwikidata.org Voreloxin showed activity in drug-resistant cell lines, including those overexpressing P-glycoprotein and those with reduced topoisomerase levels. wikidata.orgwikidata.org This preclinical evidence of activity against resistant models supported its investigation in patients with relapsed/refractory cancers who may have developed resistance to prior therapies. mims.com

Furthermore, preclinical studies demonstrated that the combination of voreloxin and cytarabine resulted in enhanced activity. wikipedia.orgguidetopharmacology.orgfishersci.ca This synergistic effect observed preclinically provided the rationale for investigating the combination in clinical trials for AML. wikipedia.orgfishersci.ca The results from clinical studies evaluating the combination have shown encouraging signs of activity in patients with relapsed/refractory AML. wikipedia.orgfishersci.ca

The translational research efforts, bridging preclinical mechanistic understanding and activity with clinical observations and biomarker exploration, have been integral to the development path of voreloxin.

Future Directions in Voreloxin Research

Exploration of Voreloxin in Other Malignancies

While voreloxin has been notably investigated in acute myeloid leukemia (AML) and platinum-resistant ovarian cancer, research continues to explore its potential in other cancer types. researchgate.netplos.orgaacrjournals.orgclinicaltrialsarena.comnih.gov Preclinical studies have shown that voreloxin exhibits broad anti-proliferative activity across a variety of human cancer cell lines and in vivo tumor models, including breast, bladder, pancreas, colon, gastric, and lung cancer. researchgate.netebi.ac.ukresearchgate.netglpbio.com Early phase 1 and 2 clinical studies have also been initiated in patients with advanced solid cancers, including lung cancer. aacrjournals.orgclinicaltrialsarena.com Further investigation is needed to fully evaluate the utility of voreloxin in these and other malignancies. researchgate.net

Development of New Voreloxin Derivatives and Analogs

Research into voreloxin's mechanism of action, particularly the critical role of its intercalative properties, is informing the development of new derivatives and analogs. plos.org The naphthyridine core structure of voreloxin, which is related to quinolones, represents a novel chemical scaffold for developing topoisomerase II poisons. medkoo.complos.orgaacrjournals.org Continued interrogation of the molecular and cellular activities of voreloxin and other members of this new family of quinolone derivatives is an ongoing focus. plos.org This research aims to advance the understanding of structure-activity relationships to potentially develop safer and more effective topoisomerase II-targeted therapies. researchgate.netbiocrick.com

Further Investigation of Combination Therapies

A significant area of future research involves the further investigation of voreloxin in combination with other therapeutic agents. Preclinical studies have demonstrated synergistic or additive activity when voreloxin is combined with cytarabine (B982) in acute myeloid leukemia cell lines and in vivo models. medchemexpress.complos.orgworc.ac.ukhaematologica.orgnih.govmedchemexpress.comresearchgate.nethaematologica.orgresearchgate.netashpublications.org This synergy has been observed across a majority of primary AML samples tested in vitro. worc.ac.ukhaematologica.orgnih.govhaematologica.org Voreloxin has also shown synergistic activity with platinum agents, anthracyclines, antimetabolites, and targeted therapies in tumor models. researchgate.net Clinical studies are ongoing to evaluate voreloxin in combination with cytarabine in patients with relapsed/refractory AML. aacrjournals.orgclinicaltrialsarena.comnih.govresearchgate.netashpublications.orgaacrjournals.org Research is also exploring combinations with targeted therapies, such as the MEK inhibitor TAK-733, which has been shown to enhance voreloxin-induced apoptosis in myeloid leukemia cells. medkoo.comiiarjournals.org

Below is a table summarizing some preclinical synergy data for voreloxin in combination with cytarabine:

Cell Line / Sample TypeCombination Index (CI)InterpretationReference
Primary AML samples (n=25)Mean CI = 0.79Synergy worc.ac.ukhaematologica.orgnih.govhaematologica.org
NB4 cellsCI = 0.68±0.22Synergy haematologica.orgnih.govhaematologica.org
HL-60 cellsCI = 0.99±0.46Additive haematologica.orgnih.govhaematologica.org
MV4-11 cellsCI < 0.85Synergy researchgate.net
CCRF-CEM cellsCI = 0.85 and 0.99Additive researchgate.net

Note: CI < 1 indicates synergy, CI = 1 indicates additivity, CI > 1 indicates antagonism. researchgate.net

Detailed Elucidation of Molecular Determinants of Sensitivity and Resistance

Further research is needed to fully elucidate the molecular determinants that predict sensitivity and resistance to voreloxin. While it is known that voreloxin avoids common resistance mechanisms like P-gp overexpression and is active independently of p53 status, the precise molecular factors influencing response are still under investigation. medkoo.comresearchgate.netplos.orgaacrjournals.orgclinicaltrialsarena.comworc.ac.ukresearchgate.netnih.gov Studies are exploring biomarkers of mechanism-based pharmacodynamic activity, such as markers of stalled replication forks and DNA double-strand breaks, to correlate with clinical outcomes. researchgate.netaacrjournals.org The activity of voreloxin in ovarian cancer, particularly in the context of BRCA mutations and homologous recombination repair deficiency, is an intriguing area for further molecular profiling. aacrjournals.org Ex vivo resistance assays using patient bone marrow aspirates are also being utilized to evaluate voreloxin sensitivity as a potential predictor of response. researchgate.netashpublications.org

Advanced Mechanistic Studies to Identify Novel Targets

Advanced mechanistic studies continue to deepen the understanding of how voreloxin interacts with cellular pathways beyond its primary target, topoisomerase II. medkoo.comresearchgate.netmedchemexpress.complos.orgaacrjournals.orgnih.govebi.ac.uk While topoisomerase II is a well-established target, ongoing research may identify novel cellular targets or pathways influenced by voreloxin. medkoo.complos.org Studies have shown that voreloxin induces site-selective DNA fragmentation and G2 arrest. medkoo.comresearchgate.netmedchemexpress.complos.orgaacrjournals.orgclinicaltrialsarena.comnih.govebi.ac.uk Further investigation into the specific DNA sequences targeted and the downstream signaling cascades activated by voreloxin-induced DNA damage could reveal additional therapeutic targets or strategies. aacrjournals.org

Long-Term Efficacy and Safety Profile Research

While this article strictly excludes detailed safety and adverse effect profiles, future research directions include the long-term evaluation of voreloxin's efficacy and safety. Clinical trials are designed to assess both the short-term and long-term outcomes of treatment. aacrjournals.orgclinicaltrialsarena.com Ongoing and planned studies will provide additional data regarding the full potential of voreloxin as a cancer treatment, which inherently includes gathering information on sustained responses and any long-term effects. aacrjournals.org

Q & A

Q. What are the primary mechanisms of action of Voreloxin in cancer cells?

Voreloxin exerts its anticancer effects through dual mechanisms: inhibition of DNA topoisomerase II, leading to DNA double-strand breaks, and intercalation into DNA, which disrupts replication and transcription. Structural analysis reveals its 1,8-naphthyridine core facilitates DNA binding, while the sulfur-containing heterocycle enhances stability and specificity. Apoptosis is further induced via upregulation of p21 and suppression of survivin and NF-κB pathways, as demonstrated in leukemia cell lines (MOLM-14, K562) .

Q. How do researchers determine the cytotoxic efficacy of Voreloxin in vitro?

Cytotoxicity is typically assessed using dose-response assays (e.g., MTT or Annexin V/7-AAD staining) to calculate IC50 values. For example, Voreloxin showed IC50 values ranging from 22.2 nM (REH cells) to 74.4 nM (MOLT-4 cells), with sensitivity influenced by cell line genetics (e.g., p53 mutation status). Researchers must standardize cell culture conditions and validate assays across multiple passages to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to evaluate synergistic effects between Voreloxin and other therapeutic agents?

Synergy studies require a fixed-ratio design based on individual IC50 values, followed by combination index (CI) analysis using the Chou-Talalay method. For instance, combining Voreloxin with ERK2 inhibitor VX-11e at IC50 ratios revealed synergistic CI values (e.g., 0.27 in MOLM-14 cells) and additive/antagonistic effects in other lines (e.g., K562). Researchers should include fraction affected (Fa) metrics to quantify efficacy thresholds and validate results across ≥3 biological replicates .

Q. What methodologies are recommended to resolve discrepancies between mRNA and protein expression data in Voreloxin studies?

Post-transcriptional regulation (e.g., protein stability, miRNA interactions) may explain mRNA-protein discordance. The FunREG strategy integrates proteome and transcriptome profiling with bioinformatics tools (e.g., STRING for protein networks) to identify regulatory hubs. For example, Voreloxin-induced p21 upregulation in p53-mutant cells suggests non-canonical pathways, warranting phosphoproteomic analysis to map kinase signaling .

Q. What considerations are critical when selecting cell lines for studying Voreloxin's variable efficacy across cancer types?

Key factors include:

  • Genetic background : p53 status (wild-type vs. mutant) impacts apoptosis pathways, as seen in REH (p53-mutant) vs. K562 (p53-null) cells.
  • Drug transporter expression : ABCB1/P-gp overexpression can reduce intracellular Voreloxin accumulation.
  • Phenotypic heterogeneity : Use single-cell RNA sequencing to identify resistant subpopulations in primary samples. Validate findings in xenograft models or patient-derived organoids to bridge in vitro-in vivo gaps .

Q. How should researchers address contradictory data on Voreloxin's role in modulating survivin and NF-κB pathways?

Contradictions may arise from cell type-specific signaling crosstalk. Employ time-course experiments (e.g., Western blotting at 0, 6, 12, 24h post-treatment) to capture dynamic changes. For NF-κB, use luciferase reporter assays to quantify transcriptional activity. Combine with siRNA knockdown (e.g., survivin siRNA) to isolate pathway contributions. Meta-analysis of public datasets (e.g., GEO) can contextualize findings .

Methodological Guidelines

  • Statistical rigor : Report mean ± SD with ANOVA/Tukey tests for multi-group comparisons. For synergy studies, use CompuSyn software for CI modeling.
  • Reproducibility : Adhere to MIAME/MIAPE standards for omics data and include raw blots in supplementary materials .
  • Ethical compliance : For preclinical studies, follow ARRIVE guidelines for animal welfare and obtain IRB approval for primary human samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vosaroxin
Reactant of Route 2
Vosaroxin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.